molecular formula C16H20N2O2 B2418911 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone CAS No. 27983-77-3

1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone

Cat. No.: B2418911
CAS No.: 27983-77-3
M. Wt: 272.348
InChI Key: JCRNCKURICAPMX-UHFFFAOYSA-N
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Description

1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone is a synthetic organic compound characterized by its unique azetanyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone typically involves the reaction of 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzaldehyde with a suitable azetanyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone
  • 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile
  • 3,3-Dimethyl-2-oxo-1-azetanyl derivatives

Uniqueness

This compound is unique due to its specific combination of azetanyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2)9-17(13(15)19)11-5-7-12(8-6-11)18-10-16(3,4)14(18)20/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRNCKURICAPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)N3CC(C3=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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